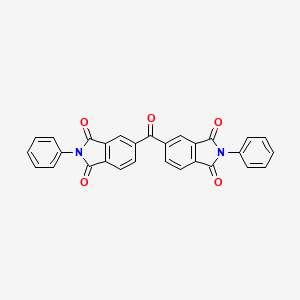

Phthalimide, 4,4'-carbonylbis[N-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalimide, 4,4'-carbonylbis[N-phenyl- is a useful research compound. Its molecular formula is C29H16N2O5 and its molecular weight is 472.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Phthalimide, 4,4'-carbonylbis[N-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phthalimide, 4,4'-carbonylbis[N-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Phthalimide, specifically the compound known as 4,4'-carbonylbis[N-phenyl-], is a derivative of phthalimide that has garnered attention for its diverse biological activities. This article explores its synthesis, characterization, and various biological effects, including antibacterial and enzyme inhibitory activities. The findings are supported by data tables and recent research studies.

Synthesis and Characterization

The synthesis of 4,4'-carbonylbis[N-phenyl-] typically involves the reaction of phthalic anhydride with an amine under controlled conditions. The compound can be characterized using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its structure.

Table 1: Characterization Techniques

| Technique | Description |

|---|---|

| FTIR | Identifies functional groups through absorption bands. |

| NMR | Provides information on the molecular structure and hydrogen environments. |

| MS | Determines the molecular weight and structural information. |

Antibacterial Activity

Research has demonstrated that phthalimide derivatives exhibit significant antibacterial properties. A study evaluated the antibacterial activity of various Schiff bases derived from phthalimide against several bacterial strains using the cup plate method. The results indicated that these compounds were effective against:

- Staphylococcus aureus

- Bacillus subtilis

- Pseudomonas aeruginosa

- Escherichia coli

The zones of inhibition were measured in comparison to a standard antibiotic (Ampicillin) .

Enzyme Inhibition Studies

Phthalimide derivatives have also been investigated for their enzyme inhibitory activities. Notably, a series of N-phenyl phthalimides were designed as potent inhibitors of protoporphyrinogen oxidase (PPO), a critical enzyme in plant metabolism. The study found that these compounds exhibited comparable efficacy to commercial herbicides like Flumioxazin .

Furthermore, another study focused on carbonic anhydrase (CA) inhibition, revealing that specific phthalimide-capped benzene sulphonamides showed potent inhibitory activity against human carbonic anhydrases I and II, with some derivatives being significantly more potent than standard inhibitors .

Table 2: Summary of Biological Activities

| Activity Type | Target Enzyme/Bacteria | Result |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Significant inhibition |

| Antibacterial | Bacillus subtilis | Significant inhibition |

| Antibacterial | Pseudomonas aeruginosa | Significant inhibition |

| Antibacterial | Escherichia coli | Significant inhibition |

| Enzyme Inhibition | Protoporphyrinogen oxidase | Comparable to Flumioxazin |

| Enzyme Inhibition | Carbonic anhydrase I & II | Potent inhibition observed |

Case Studies

- Antibacterial Efficacy : A study conducted by Al-Azzawi et al. synthesized several Schiff bases from phthalimide and tested them against multiple bacterial strains. The results indicated that some derivatives had zones of inhibition comparable to Ampicillin, highlighting their potential as new antibacterial agents .

- Enzyme Inhibition : A research team designed N-phenyl phthalimides targeting PPO and assessed their herbicidal activity against various weed species. The results showed that these compounds effectively inhibited PPO activity, suggesting potential applications in agricultural herbicides .

- Carbonic Anhydrase Inhibition : Another study reported on the development of phthalimide derivatives that inhibited human carbonic anhydrases with high potency. Compound 1 was identified as particularly effective, suggesting its potential use in therapeutic applications targeting CA-related disorders .

Properties

Molecular Formula |

C29H16N2O5 |

|---|---|

Molecular Weight |

472.4 g/mol |

IUPAC Name |

5-(1,3-dioxo-2-phenylisoindole-5-carbonyl)-2-phenylisoindole-1,3-dione |

InChI |

InChI=1S/C29H16N2O5/c32-25(17-11-13-21-23(15-17)28(35)30(26(21)33)19-7-3-1-4-8-19)18-12-14-22-24(16-18)29(36)31(27(22)34)20-9-5-2-6-10-20/h1-16H |

InChI Key |

JNNZLQXUPIVHOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.